![molecular formula C12H16INO B4234037 4-iodo-N-(1-methylbutyl)benzamide](/img/structure/B4234037.png)
4-iodo-N-(1-methylbutyl)benzamide
Overview
Description
4-iodo-N-(1-methylbutyl)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in 1993 by scientists at the University of Virginia and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
4-iodo-N-(1-methylbutyl)benzamide binds to and activates the adenosine A3 receptor, which is expressed in various tissues and cells throughout the body. Activation of this receptor leads to the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
4-iodo-N-(1-methylbutyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the reduction of inflammation in various tissues, and the protection of neurons from damage in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iodo-N-(1-methylbutyl)benzamide in lab experiments is its high selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, one limitation of using 4-iodo-N-(1-methylbutyl)benzamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
Future research on 4-iodo-N-(1-methylbutyl)benzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies could investigate the potential synergistic effects of 4-iodo-N-(1-methylbutyl)benzamide with other drugs or therapies in these diseases. Finally, the development of more potent and long-lasting analogs of 4-iodo-N-(1-methylbutyl)benzamide could improve its therapeutic potential.
Scientific Research Applications
4-iodo-N-(1-methylbutyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to activate the adenosine A3 receptor has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
4-iodo-N-pentan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALOKLVUATUFCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(pentan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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